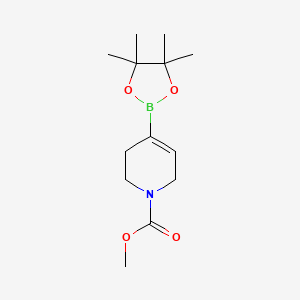

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a boronate ester-functionalized dihydropyridine derivative. Its structure comprises a partially unsaturated six-membered dihydropyridine ring with a nitrogen atom, a methyl ester group (-COOCH₃) at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates for forming carbon-carbon bonds .

The methyl ester group enhances solubility in polar solvents and modulates electronic properties, while the dihydropyridine core introduces conformational flexibility.

Properties

Molecular Formula |

C13H22BNO4 |

|---|---|

Molecular Weight |

267.13 g/mol |

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C13H22BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-8-15(9-7-10)11(16)17-5/h6H,7-9H2,1-5H3 |

InChI Key |

BNWKBYKACBIHKA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

A representative procedure involves the reaction of 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester with bis(pinacolato)diboron in the presence of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium acetate in 1,4-dioxane. The reaction mixture is degassed, heated at 80 °C overnight under nitrogen, then filtered and purified to yield the boronate ester product with high yield (~93%).

| Reagents/Conditions | Details |

|---|---|

| Starting material | 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.600 g, 1.81 mmol) |

| Boron source | Bis(pinacolato)diboron (0.864 g, 3.40 mmol) |

| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (0.29 g, 0.39 mmol) |

| Base | Potassium acetate (0.642 g, 6.54 mmol) |

| Solvent | 1,4-Dioxane (20 mL) |

| Atmosphere | Nitrogen (degassed) |

| Temperature | 80 °C |

| Time | Overnight |

| Purification | Silica gel chromatography (Hexanes:EtOAc = 9:1) |

| Yield | 93% |

Suzuki-Miyaura Cross-Coupling Using the Boronate Ester

The prepared boronate ester can be further used in Suzuki coupling reactions. For example, this compound reacts with methyl 4-bromobenzoate in the presence of palladium catalysts and bases such as sodium carbonate or potassium carbonate in a mixture of solvents (toluene, ethanol, water) at 80 °C for several hours. This reaction proceeds with high efficiency, yielding coupled products in excellent yields (up to 99%).

| Reagents/Conditions | Details |

|---|---|

| Boronate ester | This compound (0.25 mmol) |

| Aryl halide | Methyl 4-bromobenzoate (0.25 mmol) |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Sodium carbonate or potassium carbonate (3 equiv.) |

| Solvent | 1,4-Dioxane, toluene/ethanol/water mixtures |

| Temperature | 80 °C |

| Time | 4–4.5 hours |

| Workup | Extraction with ethyl acetate, washing with water/brine, drying over Na2SO4 or MgSO4 |

| Purification | Flash column chromatography |

| Yield | 79.6 mg, 99% (isolated) |

Alternative Conditions and Notes

- The use of different palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 has been reported with similar efficiency.

- Bases such as potassium acetate and sodium carbonate are commonly used; potassium acetate is preferred in some cases for better yields.

- Solvent choice can affect reaction rate and yield; 1,4-dioxane is a frequent choice, but mixtures with ethanol and toluene have been successful.

- Reactions are typically conducted under inert atmosphere to avoid catalyst deactivation.

- Purification is generally achieved by silica gel chromatography using hexanes and ethyl acetate mixtures.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | Halogenated dihydropyridine ester (bromo/triflate) |

| Boron source | Bis(pinacolato)diboron |

| Palladium catalyst | Pd(dppf)Cl2, Pd(PPh3)4, or Pd(dppf) |

| Base | Potassium acetate or sodium carbonate |

| Solvent | 1,4-Dioxane, toluene/ethanol/water |

| Temperature | 80 °C |

| Reaction time | 4–16 hours |

| Atmosphere | Nitrogen or argon (inert) |

| Yield | 79–93% (depending on conditions and purification) |

| Purification | Silica gel chromatography |

Research Discoveries and Optimization Insights

- The use of microwave vials and small-scale microwave reactors has been employed to optimize reaction times and yields for the borylation step.

- High-resolution mass spectrometry and NMR spectroscopy confirm the structure and purity of the boronate ester product.

- The choice of base and solvent significantly impacts the reaction efficiency; potassium acetate in 1,4-dioxane is often optimal for the borylation step.

- The boronate ester intermediate is stable and can be isolated as a white amorphous solid with high purity.

- Subsequent Suzuki coupling reactions proceed smoothly under mild conditions, enabling the synthesis of diverse functionalized dihydropyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronic esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The boron atom in the dioxaborolane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and substituted boronic esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique reactivity and ability to form stable complexes with biological molecules.

Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its boron-containing structure.

Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and polymerization processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable boronate complexes. These complexes can modulate the activity of enzymes, receptors, and other biological molecules, thereby exerting their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related boronate esters, highlighting differences in heterocyclic cores, substituents, and applications:

*Inferred from analogs.

Key Structural and Functional Differences:

Heterocyclic Core :

- The target compound’s dihydropyridine core offers partial unsaturation, enabling π-π interactions and reversible redox behavior, unlike fully saturated tetrahydropyridines or oxygen-containing dihydropyrans .

- Aromatic pyridine derivatives (e.g., ) exhibit greater stability but reduced flexibility.

Boronates on fused rings (e.g., oxazolo[4,5-b]pyridinones ) show enhanced steric hindrance, affecting cross-coupling efficiency.

Applications :

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique dioxaborolane moiety which is significant for its chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of 262.11 g/mol. The presence of the dioxaborolane group enhances its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds containing the dioxaborolane structure often exhibit various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of this compound has been evaluated in several studies.

Antimicrobial Activity

Several studies have demonstrated that derivatives of pyridine and dioxaborolane possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli were recorded at concentrations comparable to standard antibiotics like chloramphenicol .

Anticancer Potential

The compound has also shown promise in anticancer research:

- In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is attributed to its ability to interfere with specific cellular pathways involved in cancer progression .

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Activity :

Data Tables

| Activity Type | Tested Pathogen/Cell Line | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | |

| Antimicrobial | Escherichia coli | 75 | |

| Anticancer | Breast Cancer Cell Line | IC50: 30 |

The mechanism by which this compound exerts its biological effects may involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.